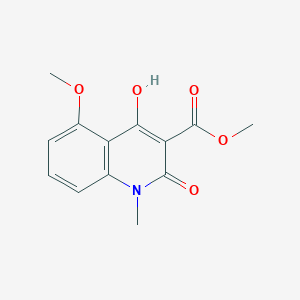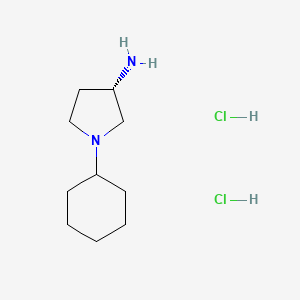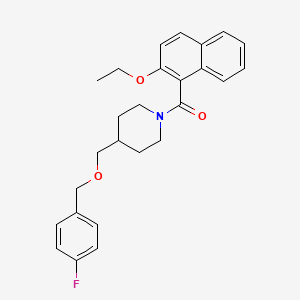
Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (M4HM1M2ODQ3C) is a synthetic organic compound that has many potential applications in scientific research. M4HM1M2ODQ3C is a quinoline-based compound that has been studied for its potential to act as a pro-drug for therapeutic agents and as a potential anti-cancer agent. It has also been studied for its potential to act as a photosensitizer for photodynamic therapy (PDT).
Scientific Research Applications
Synthesis and Structural Studies
- Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has been synthesized and studied for its structure and potential applications. One study focused on the methylation of similar compounds and discussed their regioselectivity, which is crucial for the design and synthesis of combinatorial libraries (Kovalenko et al., 2020). Another study described a novel synthesis method and detailed the compound's structure using various analytical techniques (Kovalenko et al., 2019).
Antiviral Properties
- Investigations into the antiviral properties of related compounds have shown potential as potent inhibitors of Hepatitis B Virus replication. This was determined through molecular docking simulations and confirmed by experimental in vitro studies (Kovalenko et al., 2020).
Antihypoxic and Antioxidant Activities
- Certain derivatives of this compound have been synthesized and shown to possess significant antihypoxic effects. One such compound demonstrated high potential as an antioxidant and is recommended for further pharmacological testing (Ukrainets et al., 2014).
Anticancer Potential
- Research has also been conducted on derivatives of this compound for their anticancer effects, particularly against the breast cancer MCF-7 cell line. This research included the synthesis of novel derivatives and testing their efficacy using spectroscopic and micro-analytical techniques (Gaber et al., 2021).
Chemical Modification and Analysis
- Further studies have explored chemical modifications and synthesis of various derivatives of this compound, examining their structural and biological activities. These modifications include reactions with different chemical agents, aiming to enhance certain properties like analgesic or anti-inflammatory effects (Ukrainets et al., 2016).
Properties
IUPAC Name |
methyl 4-hydroxy-5-methoxy-1-methyl-2-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-14-7-5-4-6-8(18-2)9(7)11(15)10(12(14)16)13(17)19-3/h4-6,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWAXDAVHXZBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421958.png)
![4-{5-[(Methoxycarbonyl)methylthio]-1,3,4-oxadiazol-2-yl}benzoic acid](/img/structure/B2421959.png)
![7-(3-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421961.png)
![4-[(6-Chloropyridin-3-yl)sulfonyl]-6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2421962.png)
![1-[4-[2-Keto-2-[4-(4-methoxyphenyl)piperazino]ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2421964.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2421970.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421975.png)
